N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Coupling reactions: The final coupling of the benzo[d][1,3]dioxole moiety with the piperidine ring is typically achieved using amide bond formation reactions, often employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds or hydrophobic interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide
- Benzo(1,3)dioxol-5-yl-(4-methyl-benzo(1,3)dioxol-5-yl)-methanone
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide is unique due to its combination of the benzo[d][1,3]dioxole and piperidine moieties, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its pharmacological significance.
Synthesis and Structural Characteristics
The compound was synthesized through a 1,3-dipolar cycloaddition reaction involving N-(3,4-methylenedioxybenzylidene) benzylamine and N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride. The reaction was conducted in ethanol with triethylamine as a catalyst, leading to the formation of colorless crystalline blocks suitable for X-ray crystallography analysis . The detailed structural formula can be represented as follows:
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicated that the compound exhibits significant cytotoxicity against several tumor cell lines. For instance, it demonstrated an IC50 value of 16.19 ± 1.35 μM against HCT-116 cells and 17.16 ± 1.54 μM against MCF-7 cells, showcasing its potential as an anti-cancer agent .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
HCT-116 | 16.19 ± 1.35 |
MCF-7 | 17.16 ± 1.54 |
The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Preliminary studies suggest that compounds with similar structures can inhibit monoamine oxidases (MAO), which play a role in regulating neurotransmitters and may influence cancer cell metabolism .
Inhibition Studies
Further investigations into the inhibitory activity of this compound revealed its potential as a selective inhibitor of MAO-B. The compound exhibited an IC50 value of approximately 0.203 μM for MAO-B, indicating strong inhibitory activity compared to other tested derivatives . This selectivity may contribute to its therapeutic profile, minimizing side effects associated with non-selective MAO inhibition.
Table 2: Inhibitory Activities of this compound
Enzyme | IC50 (μM) |
---|---|
MAO-A | >100 |
MAO-B | 0.203 |
Case Studies
Recent studies have explored the broader implications of compounds similar to this compound in treating various diseases. For example, derivatives have shown promising results in inhibiting inflammatory pathways and reducing cytokine release in cancer models . These findings suggest that such compounds could serve dual roles as anti-cancer and anti-inflammatory agents.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21(23-14-18-6-7-19-20(13-18)28-15-27-19)22(26)24-10-8-17(9-11-24)12-16-4-2-1-3-5-16/h1-7,13,17H,8-12,14-15H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGHPJWFRWCJMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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